5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile
Description
Properties
IUPAC Name |
5-amino-2-(triazol-2-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6/c9-4-6-3-7(10)5-11-8(6)14-12-1-2-13-14/h1-3,5H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFBQIACHNRMBQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)C2=C(C=C(C=N2)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Three-Component Condensation
A widely employed method involves the one-pot reaction of acetylated triazole derivatives, aldehydes, and nitrile precursors. For example, WO2021134004A1 discloses a protocol where 5-amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is synthesized via condensation of 1-(2H-1,2,3-triazol-2-yl)ethan-1-one with substituted aldehydes and malononitrile in the presence of ammonium acetate. The reaction proceeds through chalcone formation, Michael addition, and subsequent cyclization (Scheme 1).
Mechanistic Insights :
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Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated intermediate.
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Michael Addition : The triazole-acetyl derivative undergoes nucleophilic attack at the β-position of the unsaturated nitrile.
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Cyclization and Aromatization : Intramolecular cyclization forms the pyridine core, followed by oxidation to yield the aromatic system.
Optimization Parameters :
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Catalyst : Ammonium acetate (8 mmol) in glacial acetic acid.
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Temperature : Reflux conditions (100–110°C).
Stepwise Functionalization of Pyridine Scaffolds
Amination and Triazole Coupling
An alternative approach involves sequential modification of pre-formed pyridine derivatives:
Step 1: Synthesis of 2-Chloronicotinonitrile
2-Chloro-5-aminonicotinonitrile is prepared via chlorination of 5-aminonicotinonitrile using POCl₃ or PCl₅.
Step 2: Triazole Incorporation
The chlorine substituent is displaced by a 1,2,3-triazole moiety via nucleophilic aromatic substitution (NAS). For example, reacting 2-chloro-5-aminonicotinonitrile with 1H-1,2,3-triazole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) at 80°C affords the target compound.
Critical Considerations :
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Catalyst Selection : Pd₂(dba)₃ enhances reaction efficiency by facilitating oxidative addition.
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Solvent : DMF or DMSO at 80–100°C.
Cyclocondensation of Enaminonitrile Intermediates
Hydrazine-Mediated Cyclization
Enaminonitriles derived from β-ketonitriles can undergo cyclocondensation with hydrazine derivatives to form triazole rings. For instance, reacting 3-cyano-5-amino-2-hydrazinylpyridine with formamide or triethyl orthoformate generates the 1,2,3-triazole ring via thermal cyclization.
Reaction Conditions :
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Reagents : Hydrazine hydrate (excess), ethanol reflux.
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Time : 6–8 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A patent application (WO2021134004A1 ) highlights a protocol where this compound is synthesized in 30 minutes using microwave conditions (150°C, 300 W). This method enhances regioselectivity and minimizes side reactions.
Advantages :
-
Efficiency : 80% yield compared to 60% under conventional heating.
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Purity : Reduced byproduct formation due to uniform heating.
Comparative Analysis of Synthetic Routes
| Method | Starting Materials | Catalyst/Reagents | Yield | Time |
|---|---|---|---|---|
| Three-Component Reaction | Acetyl triazole, aldehyde, malononitrile | NH₄OAc, glacial acetic acid | 60–75% | 6–8 h |
| Stepwise NAS | 2-Chloro-5-aminonicotinonitrile, 1H-1,2,3-triazole | Pd₂(dba)₃, DMF | 50–65% | 12–24 h |
| Microwave Cyclization | Enaminonitrile intermediate, hydrazine hydrate | Microwave irradiation | 80% | 0.5 h |
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or other reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that triazole derivatives, including 5-amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile, exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains, suggesting a potential role in developing new antibiotics . The presence of the triazole ring enhances the biological activity by interacting with microbial enzymes.
Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties as well. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic options for diseases characterized by chronic inflammation .
Agriculture
Pesticide Development
In agricultural applications, this compound is being explored as a potential pesticide. Its structure allows it to interact with specific biological targets in pests, providing a basis for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .
Plant Growth Regulation
Additionally, triazole compounds are known to act as plant growth regulators. They can influence plant metabolism and growth patterns, which may lead to improved crop yields and resistance to environmental stresses . This application is particularly relevant in the context of sustainable agriculture.
Materials Science
Synthesis of Novel Materials
The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength . This application is significant in developing advanced materials for various industrial uses.
Energetic Materials
Research into energetic materials has identified triazole derivatives as potential candidates due to their nitrogen-rich composition. The synthesis of energetic compounds based on this compound could lead to materials with high energy densities suitable for military and aerospace applications .
Summary Table of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents | Effective against various bacterial strains |
| Anticancer agents | Induces apoptosis in cancer cells | |
| Anti-inflammatory agents | Modulates inflammatory pathways | |
| Agriculture | Pesticide development | Targets specific pests |
| Plant growth regulation | Improves crop yields | |
| Materials Science | Synthesis of novel materials | Enhances thermal stability |
| Energetic materials | High energy density applications |
Mechanism of Action
The mechanism by which 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound belongs to a broader class of triazole-substituted nicotinonitriles. Below is a comparison with selected analogues:
Key Observations :
- The amino group at position 5 enhances nucleophilicity, facilitating reactions with electrophiles like carboxylic acids or acyl chlorides. This contrasts with nitro- or methyl-substituted analogues, where electronic or steric effects reduce reactivity .
- The triazole ring contributes to π-stacking interactions and metabolic stability, advantageous in drug design.
Physicochemical Properties
While specific data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:
- The nitrile group increases polarity, enhancing solubility in aprotic solvents compared to alkyl-substituted variants.
- The amino group may improve crystalline packing, aiding in purification—a property leveraged in SHELXL-refined structures .
Biological Activity
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies and data sources.
Synthesis of the Compound
The synthesis of this compound typically involves the cycloaddition of azides and nitriles, which can be achieved through various methods including copper-catalyzed reactions. The compound's structure features a triazole ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of 1,2,3-triazoles possess potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
The triazole ring is also associated with anticancer properties. Studies have indicated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved often include the inhibition of kinases and modulation of signaling pathways related to cancer growth.
Anti-inflammatory Effects
Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.
| Activity | Mechanism | Concentration Tested | Effect |
|---|---|---|---|
| Anti-inflammatory | Inhibition of IL-6 and TNF-alpha | 10 µM | Significant reduction in inflammatory markers observed in vitro |
Case Studies
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Antibacterial Study : A recent study evaluated the antibacterial activity of various triazole derivatives against clinical isolates. The results indicated that this compound showed promising results against resistant strains of bacteria.
- Methodology : Disc diffusion method was used to assess antibacterial efficacy.
- Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics.
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Anticancer Research : Another study investigated the effects of triazole derivatives on human cancer cell lines.
- Methodology : MTT assay was employed to determine cell viability.
- Findings : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.
Q & A
Q. What safety protocols are recommended for handling 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile in laboratory settings?
Answer: Researchers must adhere to hazard classifications under the OSHA Hazard Communication Standard (HCS). The compound is classified as:
- Acute Toxicity (Oral, Category 4): H302 (harmful if swallowed).
- Skin Corrosion/Irritation (Category 2): H315 (causes skin irritation).
- Serious Eye Damage/Irritation (Category 2A): H319 (causes severe eye irritation).
- Respiratory Irritation (Category 3): H335 (may cause respiratory irritation).
Methodological Recommendations:
- Use P95 respirators (US) or P1 filters (EU) for particulate exposure control .
- Wear nitrile gloves and chemically resistant lab coats. Inspect gloves before use and avoid skin contact during removal .
- Employ fume hoods for dust or aerosol generation. In case of eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .
Q. What synthetic routes are commonly employed for preparing this compound?
Answer: A robust method involves cyclization reactions using aminoguanidine derivatives. For example:
Nitrosation of Aminoguanidine: React aminoguanidine with nitrosating agents (e.g., nitric acid) to form intermediates, followed by cyclization in acetonitrile-water mixtures .
Triazole Coupling: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the nicotinonitrile backbone.
Critical Considerations:
Q. How is structural characterization of this compound performed using spectroscopic techniques?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and triazole rings) and amino groups (δ 5.5–6.5 ppm).
- ¹³C NMR: Confirm nitrile (C≡N) signals at δ 115–120 ppm and triazole carbons at δ 140–150 ppm.
- High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for polymorph identification .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
Answer: Contradictions often arise from tautomerism (e.g., triazole ring protonation states) or solvent effects . Strategies include:
- Variable-Temperature NMR: Assess dynamic equilibria by acquiring spectra at 25°C and 60°C .
- Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
- Cross-Validation: Combine IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) with X-ray data to confirm functional group assignments .
Q. What mechanistic insights explain the reactivity of the triazole moiety in this compound?
Answer: The 1,2,3-triazole group exhibits dual electronic behavior :
- Electron-Deficient Character: Participates in nucleophilic aromatic substitution (SNAr) at the C-2 position.
- Hydrogen-Bond Acceptor Capacity: Stabilizes transition states in catalytic reactions (e.g., Suzuki-Miyaura coupling).
Experimental Validation:
Q. How can biological activity of this compound be evaluated in antimicrobial studies?
Answer:
- Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
- Structure-Activity Relationship (SAR): Modify substituents (e.g., amino group position) and compare MIC values to identify pharmacophores .
- Synergy Studies: Combine with commercial antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
